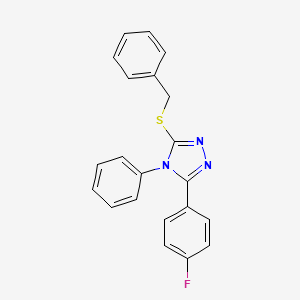
3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfanyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as nitriles or carboxylic acids.
Substitution Reactions: The introduction of the benzylsulfanyl, fluorophenyl, and phenyl groups can be achieved through nucleophilic substitution reactions. For instance, benzylthiol can be reacted with a triazole intermediate to introduce the benzylsulfanyl group.
Final Assembly: The final compound is obtained by coupling the substituted triazole with the remaining aromatic groups under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring and aromatic groups are generally stable under reducing conditions, but selective reduction of specific substituents can be achieved.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The benzylsulfanyl group may enhance its binding affinity and specificity, while the fluorophenyl and phenyl groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfanyl)-6-(4-fluorophenyl)pyridazine
- 4-(Benzylsulfanyl)-5-(4-fluorophenyl)-1,2,3-triazole
- 3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole stands out due to the specific combination of substituents on the triazole ring. The presence of the fluorophenyl group enhances its electronic properties, while the benzylsulfanyl group provides unique reactivity and binding characteristics. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
205806-35-5 |
|---|---|
Molecular Formula |
C21H16FN3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-fluorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16FN3S/c22-18-13-11-17(12-14-18)20-23-24-21(25(20)19-9-5-2-6-10-19)26-15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
PPSADBJBFLAJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11035032.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11035042.png)
![1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one](/img/structure/B11035050.png)
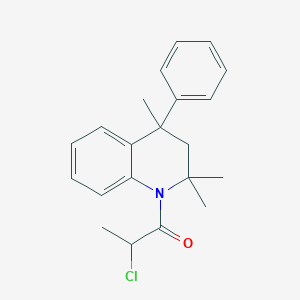
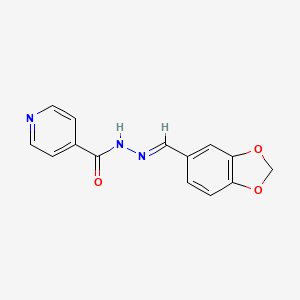
![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11035068.png)
![2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8-trimethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11035075.png)
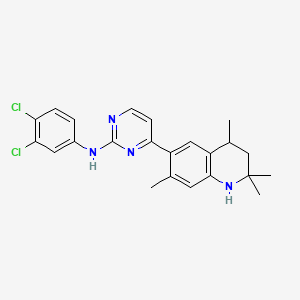
![Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11035097.png)
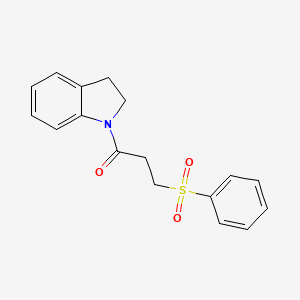

![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B11035122.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B11035129.png)
